molecular formula C11H10IN3O3 B6003063 2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one

2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one

Cat. No.: B6003063
M. Wt: 359.12 g/mol
InChI Key: FHPRTHCBCHRNCN-UHFFFAOYSA-N
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Description

2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes an amino group, an iodine atom, a methoxyphenoxy group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the multi-step synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrimidinone compounds.

Scientific Research Applications

2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-iodo-4-methoxybenzoate: This compound shares some structural similarities but lacks the pyrimidinone core.

    1-iodo-2-methoxybenzene: Another structurally related compound with different functional groups.

Uniqueness

2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one is unique due to its combination of functional groups and the pyrimidinone core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O3/c1-17-6-4-2-3-5-7(6)18-10-8(12)9(16)14-11(13)15-10/h2-5H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPRTHCBCHRNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C(=O)NC(=N2)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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